去乙酰胺碘酮盐酸盐

描述

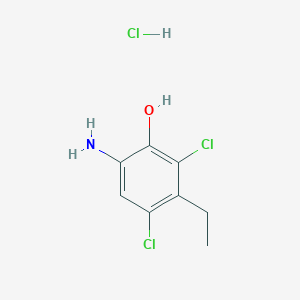

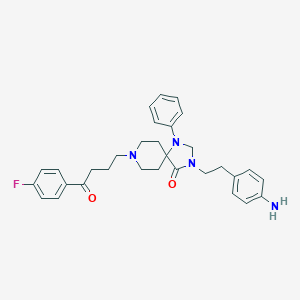

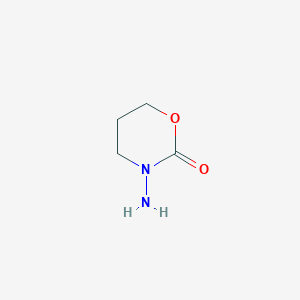

N-去乙酰胺碘酮(盐酸盐)是抗心律失常药物胺碘酮的主要活性代谢产物。它通过细胞色素P450 3A4酶对胺碘酮进行N-去甲基化而形成。 这种化合物以其显著的药理活性而闻名,特别是在心律失常的背景下 .

科学研究应用

N-去乙酰胺碘酮(盐酸盐)在科学研究中具有广泛的应用,包括:

作用机制

N-去乙酰胺碘酮(盐酸盐)主要通过阻断钾离子通道发挥作用,从而延长心肌动作电位的复极化阶段。这种作用延长了动作电位的持续时间和心肌细胞的有效不应期,从而稳定了心律。 此外,它还可能阻断钠离子通道并拮抗α-和β-肾上腺素受体,从而促进其抗心律失常作用 .

类似化合物:

独特性: N-去乙酰胺碘酮(盐酸盐)在其通过胺碘酮的N-去甲基化形成的具体方式及其作为活性代谢产物的显著作用方面是独特的。 它的药理特征,特别是其阻断钾离子通道和延长心肌动作电位的能力,使其区别于其他类似化合物 .

生化分析

Biochemical Properties

Desethyl Amiodarone Hydrochloride interacts with various enzymes and proteins within the cell. It has been shown to inhibit major cytoprotective kinases such as ERK and Akt . This inhibition may contribute to its cell death-inducing effects .

Cellular Effects

Desethyl Amiodarone Hydrochloride has been found to induce apoptosis in T24 human bladder cancer cells . It activates the collapse of mitochondrial membrane potential and induces cell cycle arrest in the G0/G1 phase, which may contribute to the inhibition of cell proliferation . It also shifts the Bax/Bcl-2 ratio to initiate apoptosis .

Molecular Mechanism

The molecular mechanism of Desethyl Amiodarone Hydrochloride involves several pathways. It induces apoptosis by shifting the Bax/Bcl-2 ratio, inducing AIF nuclear translocation, and activating PARP-1 cleavage and caspase-3 activation . It also inhibits the expression of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1), indicating its possible inhibitory effect on metastatic potential .

Temporal Effects in Laboratory Settings

Desethyl Amiodarone Hydrochloride’s effects over time in laboratory settings have been studied using single-cell printing-liquid vortex capture-mass spectrometry (SCP-LVC-MS). This method allows for the quantitative measurement of the intracellular concentrations of the compound in single cells across several incubation concentrations .

Dosage Effects in Animal Models

While specific studies on Desethyl Amiodarone Hydrochloride’s dosage effects in animal models are limited, it’s known that its parent compound, amiodarone, and its metabolites have variable effects depending on the dosage .

Metabolic Pathways

Desethyl Amiodarone Hydrochloride is involved in several metabolic pathways. It is a metabolite of amiodarone, and its formation involves the action of cytochrome P450 3A .

Subcellular Localization

Its effects on the mitochondrial membrane potential suggest that it may localize to the mitochondria .

准备方法

合成路线和反应条件: N-去乙酰胺碘酮(盐酸盐)的合成通常涉及胺碘酮的N-去甲基化。此过程由细胞色素P450 3A4酶催化。 反应条件通常包括使用有机溶剂和控制温度以确保胺碘酮有效转化为其去乙酰基形式 .

工业生产方法: N-去乙酰胺碘酮(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型生物反应器,在其中酶促反应在优化条件下进行,以最大限度地提高产率和纯度。 然后通过各种色谱技术纯化产物,以获得最终的盐酸盐形式的化合物 .

化学反应分析

反应类型: N-去乙酰胺碘酮(盐酸盐)经历了几种类型的化学反应,包括:

还原: 这种反应涉及获得电子,导致形成还原衍生物。

常用试剂和条件:

氧化: 常用试剂包括过氧化氢和各种氧化剂,在受控条件下。

还原: 常用试剂包括硼氢化钠和氢化铝锂,在无水条件下。

主要产物: 这些反应形成的主要产物包括N-去乙酰胺碘酮(盐酸盐)的羟基化、还原和取代衍生物,每个衍生物都具有独特的药理性质 .

相似化合物的比较

Amiodarone: The parent compound from which N-Desethylamiodarone (hydrochloride) is derived.

Di-desethylamiodarone: Another metabolite of amiodarone, formed through further demethylation.

Uniqueness: N-Desethylamiodarone (hydrochloride) is unique in its specific formation through the N-demethylation of amiodarone and its significant role as an active metabolite. Its pharmacological profile, particularly its ability to block potassium ion channels and prolong the cardiac action potential, distinguishes it from other similar compounds .

属性

IUPAC Name |

(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQPMJVGWGJLLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClI2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50242099 | |

| Record name | Desethylamiodarone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96027-74-6 | |

| Record name | Desethylamiodarone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096027746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethylamiodarone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient synthesis method for Desethylamiodarone Hydrochloride according to the provided research?

A1: The research article [] describes a straightforward synthesis of Desethylamiodarone Hydrochloride. The free base of Amiodarone reacts with 1-Chloroethyl chloroformate in Toluene to yield Desethylamiodarone. This intermediate is then easily purified and converted to Desethylamiodarone Hydrochloride.

Q2: Why is the purification of Desethylamiodarone highlighted in the research?

A2: The article [] emphasizes the ease of purification for Desethylamiodarone, suggesting that previous methods might have encountered difficulties in this step. This improved purification process contributes to obtaining a higher purity compound for potential research and applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

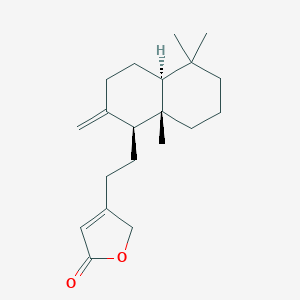

![(1R,2R,4R,5R,7S,10R,11S,14S,16S,18S,19S)-5,7-dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one](/img/structure/B22955.png)

![2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B22957.png)

![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)